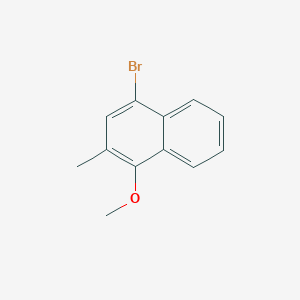

4-Bromo-1-methoxy-2-methylnaphthalene

Description

4-Bromo-1-methoxy-2-methylnaphthalene (C₁₂H₁₁BrO) is a naphthalene derivative substituted with a bromine atom at position 4, a methoxy group (-OCH₃) at position 1, and a methyl group (-CH₃) at position 2. This compound is of significant interest in organic synthesis due to its unique substitution pattern, which combines electron-withdrawing (bromine) and electron-donating (methoxy, methyl) groups.

Properties

IUPAC Name |

4-bromo-1-methoxy-2-methylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c1-8-7-11(13)9-5-3-4-6-10(9)12(8)14-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHHLDSDVNGAJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methoxy-2-methylnaphthalene typically involves the bromination of 1-methoxy-2-methylnaphthalene. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of 1-methoxy-2-methylnaphthalene followed by selective bromination. The process is optimized to achieve high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methoxy-2-methylnaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-bromo-1-methoxy-2-methylnaphthalene-5,6-quinone.

Reduction: Reduction reactions can lead to the formation of 4-bromo-1-methoxy-2-methylnaphthalene-1,4-diol.

Substitution: Nucleophilic substitution reactions can occur at the bromine site, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed, often in polar aprotic solvents.

Major Products Formed:

Oxidation: 4-bromo-1-methoxy-2-methylnaphthalene-5,6-quinone

Reduction: 4-bromo-1-methoxy-2-methylnaphthalene-1,4-diol

Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

4-Bromo-1-methoxy-2-methylnaphthalene is utilized in several scientific research areas:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-1-methoxy-2-methylnaphthalene exerts its effects involves its interaction with specific molecular targets and pathways. For example, in drug design, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 4-Bromo-1-methoxy-2-methylnaphthalene and Analogues

Electronic and Steric Effects

Electron-Donating vs. Electron-Withdrawing Groups :

- The methoxy group (-OCH₃) at position 1 donates electrons via resonance, activating the naphthalene ring for electrophilic substitution. In contrast, bromine at position 4 withdraws electrons inductively, deactivating the ring. This duality creates regioselectivity in further functionalization .

- The methyl group at position 2 introduces steric hindrance, which can slow down reactions at adjacent positions but stabilize intermediates through hyperconjugation .

Comparison with Nitro Derivatives :

- Replacing the methyl group with a nitro group (as in 4-Bromo-1-methoxy-2-nitronaphthalene) drastically increases electron withdrawal, making the compound more reactive toward nucleophilic attack but less stable under acidic conditions .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

Buchwald-Hartwig Amination :

- The methoxy group directs amination to position 8 (para to bromine), while methyl at position 2 blocks substitution at position 3. This specificity is absent in simpler analogues like 4-Bromo-1-methoxy-naphthalene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.